molecular formula C12H12N2O B195847 (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone CAS No. 91874-85-0

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Cat. No. B195847
CAS RN: 91874-85-0
M. Wt: 200.24 g/mol
InChI Key: RXMJMOMMINVJMY-UHFFFAOYSA-N
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Description

“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is an organic compound with the molecular weight of 200.24 . It is used in the synthetic preparation of dexmedetomidine from medetomidine intermediate . It is also used as an intermediate in drug synthesis and organic synthesis .


Synthesis Analysis

The synthesis of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)acetone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to obtain the target product .


Molecular Structure Analysis

The molecular structure of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is represented by the InChI code: 1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” are complex and involve multiple steps . The reaction mixture is stirred and cooled to -1 to -3°C. The precipitate is separated by filtration and washed with cold (0-5°C) 96% ethanol .


Physical And Chemical Properties Analysis

“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Antibacterial Properties

A study by Chandra et al. (2020) explored the synthesis and antibacterial activities of 1-(aryl)-2-(1H-imidazol-1-yl)methanones. Among the synthesized compounds, one exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibiotics.

Synthesis and Potential Use in Luminescence Sensing

Research by Shi et al. (2015) focused on the synthesis of lanthanide(III)-organic frameworks using a compound related to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. These frameworks showed sensitivity to benzaldehyde derivatives, suggesting applications in fluorescence sensing.

Antimicrobial and Antimycobacterial Activities

A series of compounds including [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were studied by Narasimhan et al. (2011) for their antimicrobial and antimycobacterial properties. Some compounds showed significant activity, highlighting the potential for medical applications in treating infections.

Antiproliferative Activity Against Cancer

Mullagiri et al. (2018) synthesized and evaluated a series of new (1H-benzo[d]imidazol-2-yl)/(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates for antiproliferative activity on human cancer cell lines. Some compounds exhibited considerable cytotoxicity, indicating potential in cancer therapy. (Mullagiri et al., 2018)

Crystal Structure Analysis

The crystal structure of related compounds was studied by Wang et al. (2017) and Sokol et al. (2011). These studies provide insights into the structural aspects of these compounds, which is essential for understanding their interactions and potential applications.

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized a series of novel derivatives and evaluated them for antioxidant and antimicrobial activities. Some compounds displayed high activity against various bacterial strains, underscoring their potential in antimicrobial applications. (Bassyouni et al., 2012)

Safety And Hazards

The safety information for “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is not fully evaluated . It may cause irritation and sensitization to the human body . During operation and use, safety operating procedures should be followed, and appropriate personal protective measures, such as wearing protective glasses and gloves, should be taken .

Future Directions

“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . Therefore, its future directions may involve further exploration of its potential uses in drug synthesis and organic synthesis .

properties

IUPAC Name

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMJMOMMINVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577819
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

CAS RN

91874-85-0
Record name (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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